molecular formula C21H24BrN2O2+ B11703000 1-(4-bromophenyl)-2-hydroxy-2-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium

1-(4-bromophenyl)-2-hydroxy-2-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium

Cat. No.: B11703000
M. Wt: 416.3 g/mol
InChI Key: BIRFNOUSCKMMDJ-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-hydroxy-2-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is a complex organic compound with a unique structure that includes bromine, methoxy, and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-2-hydroxy-2-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazo[1,2-a]azepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]azepine core.

    Introduction of Bromine and Methoxy Groups: The bromine and methoxy groups are introduced through electrophilic aromatic substitution reactions. Bromination is often carried out using bromine or N-bromosuccinimide (NBS), while methoxylation can be achieved using methanol in the presence of a catalyst.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-2-hydroxy-2-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromine or methoxy groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups in place of bromine.

Scientific Research Applications

1-(4-bromophenyl)-2-hydroxy-2-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-hydroxy-2-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-bromophenyl)-2-hydroxy-2-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H24BrN2O2+

Molecular Weight

416.3 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-2-ol

InChI

InChI=1S/C21H24BrN2O2/c1-26-19-12-6-16(7-13-19)21(25)15-23-14-4-2-3-5-20(23)24(21)18-10-8-17(22)9-11-18/h6-13,25H,2-5,14-15H2,1H3/q+1

InChI Key

BIRFNOUSCKMMDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(C[N+]3=C(N2C4=CC=C(C=C4)Br)CCCCC3)O

Origin of Product

United States

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